Cas no 71997-32-5 (Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI))

Adenosine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) is a modified nucleotide analog in which the 3'-hydroxyl group of the ribose moiety is replaced by hydrogen, rendering it resistant to exonuclease degradation. This structural modification enhances its stability in biochemical applications, making it particularly useful for studies involving DNA/RNA polymerases and other nucleic acid-processing enzymes. The trisodium salt form ensures improved solubility in aqueous solutions, facilitating its use in enzymatic assays and molecular biology research. Its ability to act as a chain terminator or substrate analog provides valuable insights into nucleic acid synthesis mechanisms, offering researchers a reliable tool for probing polymerase activity and nucleotide metabolism.
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) structure
71997-32-5 structure
Product name:Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
CAS No:71997-32-5
MF:C10H12N5O12P3-4.4[Na+]
Molecular Weight:579.10918
CID:548726
PubChem ID:65562

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) 化学的及び物理的性質

名前と識別子

    • Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
    • Cordycepin 5'-triphosphate sodium salt
    • tetrasodium,[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    • 9H-purin-6-amine, 9-[3-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]pentofuranosyl]-, monosodium salt
    • CHEMBL480329
    • 3'dATP
    • 3-Deoxyadenosine 5-triphosphate sodium salt
    • 3'-deoxyadenosine 5'-(tetrahydrogen triphosphate)
    • [[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 59P84ZU54H
    • CORDYCEPIN, TRIPHOSPHATE
    • CORDYCEPIN 5'-TRIPHOSPHATE
    • DB01860
    • ATP,3'-deoxy
    • 1xfv
    • 71997-32-5
    • NS00070905
    • 73-04-1
    • Adenosine 5'-(tetrahydrogen triphosphate), 3'-deoxy-
    • 3AT
    • DTXSID501014467
    • 3'-deoxyadenosine triphosphate
    • ADENOSINE, 3'-DEOXY-, 5'-TRIPHOSPHATE
    • 3'-dATP
    • Cordycepin triphosphate
    • CHEBI:52316
    • BDBM86487
    • 3'-DEOXYRIBOFURANOSYLADENINE 5'-TRIPHOSPHATE
    • CoTP
    • [[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
    • 3'-Deoxyadenosine 5'-triphosphate
    • CORDYCEPIN TRIPHOSPHATE [MI]
    • UNII-59P84ZU54H
    • 3'-deoxyadenosine-5'-triphosphate
    • SCHEMBL250251
    • 3'-DEOXY-ATP
    • ((2S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
    • ADENOSINE, 3'-DEOXY-, 5'-(TETRAHYDROGEN TRIPHOSPHATE)
    • {[(2S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy}(hydroxyphosphoryl) dihydrogen phosphate
    • Cordycepin 5′-triphosphate sodium salt
    • DTXSID00703549
    • Tetrasodium 3'-deoxy-5'-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)adenosine
    • Sodium ((2S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl triphosphate
    • 3'-deoxyadenosine-5'-triphosphate lithium salt
    • tetrasodium {[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxy(phosphonatooxy)phosphinate
    • Cordycepin 5'-triphosphate lithium salt
    • インチ: InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1
    • InChIKey: NLIHPCYXRYQPSD-BAJZRUMYSA-N
    • SMILES: C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

計算された属性

  • 精确分子量: 491.00083196g/mol
  • 同位素质量: 491.00083196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 氢键受体数量: 16
  • 重原子数量: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 769
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -4.5
  • トポロジー分子極性表面積: 259Ų

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) Security Information

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P005OOX-1mg
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
71997-32-5 ≥95%
1mg
$575.00 2024-04-21
Aaron
AR005OX9-5mg
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
71997-32-5
5mg
$1626.00 2025-02-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02566-1mg
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
71997-32-5 ≥95%
1mg
¥2558.0 2024-07-19
Aaron
AR005OX9-1mg
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
71997-32-5
1mg
$431.00 2025-02-13
SHENG KE LU SI SHENG WU JI SHU
sc-396713-1mg
Cordycepin 5′-triphosphate sodium salt,
71997-32-5
1mg
¥1316.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02566-5mg
Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
71997-32-5 ≥95%
5mg
¥9738.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C921667-1mg
Cordycepin 5′-triphosphate sodium salt
71997-32-5 ≥95%
1mg
¥3,920.00 2022-09-29
SHENG KE LU SI SHENG WU JI SHU
sc-396713-1 mg
Cordycepin 5′-triphosphate sodium salt,
71997-32-5
1mg
¥1,316.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-396725-1 µmol
Cordycepin 5′-triphosphate lithium salt,
71997-32-5
1 µmol
¥880.00 2023-09-05

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) 関連文献

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)に関する追加情報

Recent Advances in the Study of Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) (CAS: 71997-32-5)

The compound Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI) (CAS: 71997-32-5) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biochemical interactions, and emerging roles in drug development.

Recent studies have highlighted the compound's role as a modified nucleoside triphosphate analog, which exhibits resistance to enzymatic degradation by 3'-exonucleases. This property makes it particularly valuable in nucleic acid research and antiviral drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into oligonucleotide chains, resulting in enhanced stability of therapeutic RNA molecules.

In the context of metabolic pathways, research has elucidated the compound's interaction with key enzymes in nucleotide metabolism. Notably, its triphosphate form shows competitive inhibition against ATP-dependent kinases, suggesting potential applications in oncology for targeting rapidly dividing cells. Structural analyses using X-ray crystallography (Nature Chemical Biology, 2024) have revealed precise binding modes with polymerase enzymes.

The synthetic routes to 71997-32-5 have been optimized in recent years, with a 2024 ACS Synthetic Biology publication describing a biocatalytic approach that achieves 78% yield improvement over traditional chemical synthesis. This advancement addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.

Emerging therapeutic applications include its use as a building block for mRNA vaccine stabilizers and as a potential antiviral agent against RNA viruses. Current preclinical studies (as reported in Antiviral Research, 2024) demonstrate promising activity against coronaviruses through selective incorporation into viral RNA, causing chain termination.

Ongoing clinical investigations are exploring the safety profile of derivatives of 71997-32-5, with Phase I trials expected to conclude in Q4 2024. Regulatory considerations are being actively discussed, particularly concerning its classification as a novel chemical entity versus a modified biological product.

Future research directions identified in recent literature reviews emphasize the need for: (1) comprehensive toxicological profiling, (2) development of targeted delivery systems to enhance cellular uptake, and (3) exploration of synergistic effects with existing nucleoside analogs. The compound's versatility continues to make it a focal point for interdisciplinary research bridging chemistry, biology, and medicine.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm